molecular formula C12H15N5 B6441650 4-(4-methyl-1H-pyrazol-1-yl)-6-(pyrrolidin-1-yl)pyrimidine CAS No. 2549041-80-5

4-(4-methyl-1H-pyrazol-1-yl)-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6441650
CAS No.: 2549041-80-5
M. Wt: 229.28 g/mol
InChI Key: HGNNLEPMPDWXNE-UHFFFAOYSA-N
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Description

4-(4-methyl-1H-pyrazol-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrazole and a pyrrolidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methyl-1H-pyrazol-1-yl)-6-(pyrrolidin-1-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the reaction of a β-dicarbonyl compound with a guanidine derivative.

    Coupling Reactions: The pyrazole and pyrimidine rings are then coupled together using a suitable coupling reagent such as a palladium catalyst under an inert atmosphere.

    Substitution Reactions: The pyrrolidine group is introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-methyl-1H-pyrazol-1-yl)-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Pyrrolidine in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole or pyrimidine rings.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Substituted derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

4-(4-methyl-1H-pyrazol-1-yl)-6-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Chemical Biology: The compound is used in chemical biology to probe the function of specific proteins and enzymes.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 4-(4-methyl-1H-pyrazol-1-yl)-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)pyrimidine
  • 4-(4-methyl-1H-pyrazol-1-yl)-6-(morpholin-1-yl)pyrimidine
  • 4-(4-methyl-1H-pyrazol-1-yl)-6-(azetidin-1-yl)pyrimidine

Uniqueness

4-(4-methyl-1H-pyrazol-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both pyrazole and pyrrolidine groups on the pyrimidine ring allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

4-(4-methylpyrazol-1-yl)-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5/c1-10-7-15-17(8-10)12-6-11(13-9-14-12)16-4-2-3-5-16/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNNLEPMPDWXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=CC(=NC=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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